Cas no 669713-61-5 (2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid)

2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-[(Boc-amino)methyl]benzoic acid
- 2-(Boc-aMinoMethyl)benzoic acid
- 2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid
- Boc-Oamb
- 2-(tert-Butoxycarbonylamino-methyl)-benzoic acid
- 2-{[(TERT-BUTOXYCARBONYL)AMINO]METHYL}BENZOIC ACID
- 2-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid
- CS-0205859
- 2-((tert-butoxycarbonyl)aminomethyl)benzoic acid
- 2-(Boc-aminomethyl)benzoicacid
- 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic Acid
- F14639
- EN300-396871
- 2-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- 2-(tert-Butoxycarbonylaminomethyl)benzoic acid
- 669713-61-5
- MFCD10565780
- DB-104083
- 2-(Boc-aminomethyl)benzoic acid, >=97%
- AS-47612
- Z1505692703
- AKOS025404044
- SCHEMBL1808874
- FAZMFLNCRFKVDW-UHFFFAOYSA-N
- FB55737
- 635-778-6
- 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid
-
- MDL: MFCD10565780
- インチ: InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
- InChIKey: FAZMFLNCRFKVDW-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(NCC1=CC=CC=C1C(O)=O)=O)C
計算された属性
- せいみつぶんしりょう: 251.11575802g/mol
- どういたいしつりょう: 251.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 75.6Ų
2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid 税関データ
- 税関コード:29225090
2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396871-0.1g |
2-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid |
669713-61-5 | 95.0% | 0.1g |
$52.0 | 2025-03-21 | |
Enamine | EN300-396871-2.5g |
2-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid |
669713-61-5 | 95.0% | 2.5g |
$336.0 | 2025-03-21 | |
Apollo Scientific | OR925728-1g |
2-[(Boc-amino)methyl]benzoic acid |
669713-61-5 | 97% | 1g |
£270.00 | 2025-02-20 | |
eNovation Chemicals LLC | Y1232738-250mg |
2-(Boc-aminomethyl)benzoic acid |
669713-61-5 | 97% | 250mg |
$300 | 2023-05-17 | |
Enamine | EN300-396871-0.5g |
2-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid |
669713-61-5 | 95.0% | 0.5g |
$118.0 | 2025-03-21 | |
Enamine | EN300-396871-1.0g |
2-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid |
669713-61-5 | 95.0% | 1.0g |
$150.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y1232738-500mg |
2-(Boc-aminomethyl)benzoic acid |
669713-61-5 | 97% | 500mg |
$170 | 2024-06-07 | |
1PlusChem | 1P003FGJ-10g |
2-(Boc-aminomethyl)benzoic acid |
669713-61-5 | 97% | 10g |
$1455.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276529-250mg |
2-(Boc-aminomethyl)benzoic acid |
669713-61-5 | 98+% | 250mg |
¥936.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276529-1g |
2-(Boc-aminomethyl)benzoic acid |
669713-61-5 | 98+% | 1g |
¥1848.00 | 2024-05-04 |
2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-(tert-Butoxycarbonyl)aminomethylbenzoic Acidに関する追加情報
2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid: A Versatile Compound in Medicinal Chemistry
2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid (CAS No. 669713-61-5) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound, also known as Boc-protected aminomethylbenzoic acid, is an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its structure consists of a benzoic acid moiety linked to an aminomethyl group, which is further protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is crucial for controlling reactivity and selectivity during synthetic transformations.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under mild acidic conditions and ease of removal. In the context of 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid, the Boc group effectively shields the amino functionality, allowing for selective functionalization of other parts of the molecule. This feature makes it an ideal building block for constructing complex molecules with high stereochemical and regiochemical control.
Recent advancements in medicinal chemistry have highlighted the importance of 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. The benzoic acid moiety, combined with the protected amino group, provides a scaffold that can be modified to enhance biological activity and pharmacokinetic properties.
In addition to its therapeutic potential, 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid has been utilized in the synthesis of peptidomimetics and small molecule inhibitors. Peptidomimetics are synthetic compounds designed to mimic the structure and function of peptides, often with improved stability and bioavailability. The ability to introduce functional groups at specific positions on the molecule allows for fine-tuning of these properties, making 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid an attractive starting material for such endeavors.
The synthetic accessibility of 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid has also been a subject of extensive research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the reaction of 2-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydride. This reaction proceeds smoothly under mild conditions, yielding high yields of the desired product.
The physical and chemical properties of 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid have been well-characterized. It is a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is soluble in common organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for various synthetic protocols and analytical techniques.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the identity and purity of 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid. The NMR spectrum typically shows characteristic signals for the aromatic protons, methyl protons from the Boc group, and protons from the aminomethyl group. Mass spectrometry provides accurate molecular weight information, which is essential for verifying the structure and purity of the compound.
In conclusion, 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid (CAS No. 669713-61-5) is a valuable compound in medicinal chemistry due to its structural versatility and potential applications in drug discovery. Its use as a building block for synthesizing bioactive molecules and peptidomimetics underscores its importance in modern pharmaceutical research. Ongoing studies continue to explore new derivatives and applications, further solidifying its role as a key intermediate in chemical synthesis.
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